molecular formula C17H12N4O2S B11495942 1,2,4-Oxadiazole, 3-phenyl-5-[[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl]-

1,2,4-Oxadiazole, 3-phenyl-5-[[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl]-

Cat. No.: B11495942
M. Wt: 336.4 g/mol
InChI Key: GHTNGWWLUPFGQK-UHFFFAOYSA-N
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Description

2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of arylamidoximes with organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) to form the oxadiazole ring . Another method involves the oxidation of dihydro-oxadiazoles using oxidizing agents like manganese dioxide .

Industrial Production Methods

Industrial production of oxadiazoles often employs high-yielding cyclization reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro-oxadiazoles, and various substituted derivatives .

Scientific Research Applications

2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and the presence of both phenyl and sulfanyl groups. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H12N4O2S/c1-3-7-12(8-4-1)15-18-14(23-21-15)11-24-17-20-19-16(22-17)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

GHTNGWWLUPFGQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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